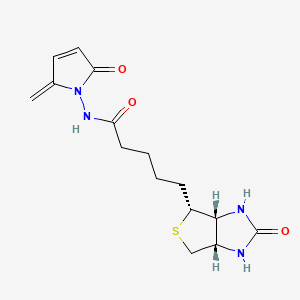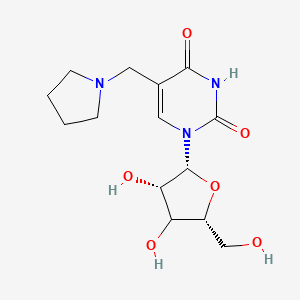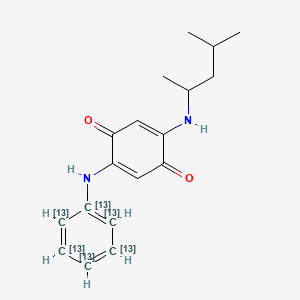
Thiol-PEG4-amide-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiol-PEG4-amide-NH2 is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system. This compound is particularly valued for its ability to enhance the solubility and stability of these molecules, making it a crucial component in drug development and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiol-PEG4-amide-NH2 typically involves the following steps:
Activation of PEG: Polyethylene glycol is first activated by converting one of its hydroxyl groups into a tosylate group.
Introduction of Thiol Group: The tosylate group is then reacted with sodium hydrosulfide to introduce a thiol group.
Formation of Amide Linkage: The thiol-terminated PEG is then reacted with an amine to form the amide linkage, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and purification systems helps in achieving high yields and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
Thiol-PEG4-amide-NH2 undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Conjugation: The amide group can form conjugates with various biomolecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Substitution: Alkyl halides or acyl chlorides are commonly used in substitution reactions.
Conjugation: Carbodiimides are often used to facilitate the formation of amide bonds.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Thioethers: Resulting from nucleophilic substitution reactions.
Amide Conjugates: Formed through conjugation with biomolecules.
Scientific Research Applications
Thiol-PEG4-amide-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Plays a role in the development of targeted therapies for various diseases, including cancer.
Industry: Used in the production of advanced materials and nanotechnology applications
Mechanism of Action
Thiol-PEG4-amide-NH2 functions as a linker in PROTACs, which are designed to degrade target proteins. The mechanism involves the following steps:
Binding: One end of the PROTAC molecule binds to the target protein, while the other end binds to an E3 ubiquitin ligase.
Ubiquitination: The E3 ubiquitin ligase tags the target protein with ubiquitin molecules.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome.
Comparison with Similar Compounds
Similar Compounds
Thiol-PEG4-acid: Similar structure but with a carboxylic acid group instead of an amide group.
Thiol-PEG4-amine: Similar structure but with an amine group instead of an amide group.
Thiol-PEG4-ester: Similar structure but with an ester group instead of an amide group
Uniqueness
Thiol-PEG4-amide-NH2 is unique due to its amide linkage, which provides greater stability compared to ester linkages. This stability is crucial for applications in drug development and other areas where long-term stability is required .
Properties
Molecular Formula |
C11H24N2O5S |
|---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C11H24N2O5S/c12-13-11(14)1-2-15-3-4-16-5-6-17-7-8-18-9-10-19/h19H,1-10,12H2,(H,13,14) |
InChI Key |
SZCFVCZHCGXTOR-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCS)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)







![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)


![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)

